3,5-Dichloro-2-methylcinnamic acid
Overview
Description
3,5-Dichloro-2-methylcinnamic acid (DCMA) is a compound that has been studied extensively in the scientific community due to its wide range of applications. It is a cinnamic acid derivative that is composed of two chlorine atoms and a methyl group attached to a benzene ring. DCMA is a white crystalline solid with a melting point of 132-134°C and is soluble in organic solvents such as chloroform and methanol. DCMA is an important building block for organic synthesis and has been used in a variety of research studies.
Scientific Research Applications
3,5-Dichloro-2-methylcinnamic acid has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, including pharmaceuticals, fragrances, and dyes. 3,5-Dichloro-2-methylcinnamic acid has also been used in the synthesis of polymers and as a cross-linking agent in the preparation of polyurethanes. Additionally, 3,5-Dichloro-2-methylcinnamic acid has been used in the synthesis of organic semiconductors and in the preparation of catalysts for organic reactions.
Mechanism of Action
3,5-Dichloro-2-methylcinnamic acid undergoes a variety of reactions to form different products. It can be oxidized to form 3,5-dichloro-2-methylcinnamaldehyde, which can then be further oxidized to form 3,5-dichloro-2-methylcinnamic acid. 3,5-Dichloro-2-methylcinnamic acid can also be reduced to form 3,5-dichloro-2-methylcinnamyl alcohol, which can then be further reduced to form 3,5-dichloro-2-methylcinnamyl acetate. 3,5-Dichloro-2-methylcinnamic acid can also be reacted with an amine to form 3,5-dichloro-2-methylcinnamamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-2-methylcinnamic acid have not been extensively studied. However, it has been reported that 3,5-Dichloro-2-methylcinnamic acid can inhibit the growth of some bacteria and fungi, suggesting that it may have some antibacterial and antifungal properties. Additionally, 3,5-Dichloro-2-methylcinnamic acid has been found to have some antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,5-Dichloro-2-methylcinnamic acid in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 3,5-Dichloro-2-methylcinnamic acid is that it is a relatively toxic compound, so proper safety precautions must be taken when handling it. Additionally, 3,5-Dichloro-2-methylcinnamic acid has a relatively low solubility in water, so it may not be suitable for some experiments.
Future Directions
The potential applications of 3,5-Dichloro-2-methylcinnamic acid are still being explored. Some of the future directions for research include exploring its potential use in the synthesis of pharmaceuticals and other compounds, investigating its potential as an antioxidant, and studying its potential as an antibacterial and antifungal agent. Additionally, further research is needed to explore the safety and toxicity of 3,5-Dichloro-2-methylcinnamic acid and to develop methods for its safe and effective use in laboratory experiments.
properties
IUPAC Name |
3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYHHOQCGQXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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